molecular formula C38H52N10O8 B14128987 Collagenase-Chromophore-SubstrateComponent A

Collagenase-Chromophore-SubstrateComponent A

Cat. No.: B14128987
M. Wt: 776.9 g/mol
InChI Key: WLJYNHBZKOQNNI-ROFHDCNCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Collagenase-Chromophore-Substrate Component A involves the coupling of 4-Phenylazobenzyloxycarbonyl (PAZ) with a peptide sequence Pro-Leu-Gly-Pro-D-Arg. The reaction typically occurs in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired peptide bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification to ensure high purity and yield .

Mechanism of Action

The mechanism of action of Collagenase-Chromophore-Substrate Component A involves its specific cleavage by collagenase enzymes. The enzyme recognizes and binds to the peptide sequence Pro-Leu-Gly-Pro-D-Arg, cleaving the bond between leucine and glycine. This cleavage results in the release of the chromophore PAZ-Pro-Leu-OH, which can be quantitatively measured using spectrophotometry .

Comparison with Similar Compounds

Comparison: Collagenase-Chromophore-Substrate Component A is unique due to its specific peptide sequence and chromophore group, which allows for highly sensitive and specific detection of collagenase activity. Other similar compounds may lack the chromophore group or have different peptide sequences, resulting in varying degrees of sensitivity and specificity in collagenase assays .

Properties

Molecular Formula

C38H52N10O8

Molecular Weight

776.9 g/mol

IUPAC Name

5-(diaminomethylideneamino)-2-[[(2R)-1-[2-[[(2S)-4-methyl-2-[[(2S)-1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid

InChI

InChI=1S/C38H52N10O8/c1-24(2)21-29(33(50)42-22-32(49)47-19-7-12-30(47)34(51)43-28(36(53)54)11-6-18-41-37(39)40)44-35(52)31-13-8-20-48(31)38(55)56-23-25-14-16-27(17-15-25)46-45-26-9-4-3-5-10-26/h3-5,9-10,14-17,24,28-31H,6-8,11-13,18-23H2,1-2H3,(H,42,50)(H,43,51)(H,44,52)(H,53,54)(H4,39,40,41)/t28?,29-,30+,31-/m0/s1

InChI Key

WLJYNHBZKOQNNI-ROFHDCNCSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@@H]1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)OCC3=CC=C(C=C3)N=NC4=CC=CC=C4

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)OCC3=CC=C(C=C3)N=NC4=CC=CC=C4

Origin of Product

United States

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